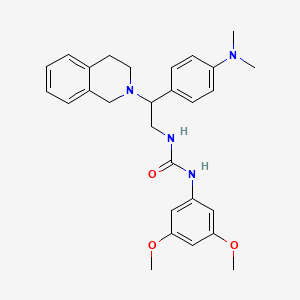

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that has captured significant attention in the fields of medicinal chemistry and pharmacology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea involves multi-step organic synthesis. The process typically begins with the synthesis of the key intermediates:

3,4-dihydroisoquinoline is synthesized through Pictet-Spengler condensation.

4-(dimethylamino)benzaldehyde is prepared via nitration and reduction processes.

The coupling of these intermediates through reductive amination yields the desired 2-(4-(dimethylamino)phenyl)ethylamine.

Industrial Production Methods: In an industrial setting, the production involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as catalytic hydrogenation and controlled temperature settings are employed to ensure consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea undergoes several types of reactions, including:

Oxidation: This can be carried out using reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and isoquinoline rings.

Common Reagents and Conditions: Reagents like acetic anhydride, trifluoroacetic acid, and catalysts such as palladium on carbon are frequently used in these reactions. Reaction conditions vary but typically involve specific temperature and pH control to facilitate desired transformations.

Major Products Formed: The major products depend on the type of reaction:

Oxidation yields hydroxyl derivatives.

Reduction results in amine derivatives.

Substitution produces halogenated or alkylated products.

Wissenschaftliche Forschungsanwendungen

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea finds applications in various domains:

Chemistry: It serves as a starting material for synthesizing more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor.

Medicine: Potential therapeutic agent for targeting neurological disorders.

Industry: Utilized in the development of advanced materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action for this compound involves its interaction with specific molecular targets:

Molecular Targets and Pathways: It binds to receptor sites on enzymes or cellular proteins, inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects.

Biological Effects: The compound can affect neurotransmitter systems, making it a candidate for studying neurological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: This compound can be compared to similar molecules such as:

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3-(3,5-dimethoxyphenyl)urea

1-(2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea

Uniqueness: What sets 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea apart is its combined structural features of isoquinoline and dimethoxyphenyl groups, which contribute to its distinctive chemical reactivity and potential biological activities.

By exploring this compound in-depth, researchers can unlock new applications and enhance our understanding of its multifaceted roles

Biologische Aktivität

The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Dihydroisoquinoline moiety : Known for its role in various biological activities.

- Dimethylamino phenyl group : Often associated with enhanced bioactivity in medicinal chemistry.

- Urea linkage : Common in many biologically active compounds, influencing binding interactions.

Research indicates that compounds containing the dihydroisoquinoline structure often act as inhibitors of various enzymes and receptors. For instance:

- Butyrylcholinesterase (BChE) Inhibition : A study highlighted that derivatives of dihydroisoquinoline demonstrated selective inhibition of BChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .

2. Pharmacological Effects

- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from amyloid-beta (Aβ) induced toxicity, a hallmark of Alzheimer's disease. In vitro studies revealed that it significantly improved cell viability in SH-SY5Y neuroblastoma cells exposed to Aβ .

- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant capabilities, potentially mitigating oxidative stress in neuronal tissues .

3. Selectivity and Potency

The selectivity of this compound towards BChE over acetylcholinesterase (AChE) is notable. Selective inhibitors are crucial for minimizing side effects associated with broader enzyme inhibition .

Case Studies and Experimental Data

-

Inhibition Studies :

Compound IC50 (μM) Selectivity (BChE/AChE) Compound 9 2.68 ± 0.28 High Compound 23 1.95 ± 0.15 Moderate -

Neuroprotective Assays :

- The protective efficacy against Aβ-induced toxicity was evaluated using the MTT assay, showing significant improvements in cell viability compared to untreated controls.

Treatment Concentration (μM) Viability (%) Control 63.21 ± 1.30 Compound 9 (10 μM) 91.14 ± 1.25 Compound 23 (10 μM) 98.04 ± 1.70

Eigenschaften

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3,5-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O3/c1-31(2)24-11-9-21(10-12-24)27(32-14-13-20-7-5-6-8-22(20)19-32)18-29-28(33)30-23-15-25(34-3)17-26(16-23)35-4/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H2,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLXKJBLBAFHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.